tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural elements include:
- Azetidine core: A strained four-membered ring with a tertiary hydroxyl group and a 3-(trifluoromethyl)pyridin-2-yl substituent at the 3-position.
- Boc protection: A tert-butyl carbamate group at the 1-position, which enhances stability during synthesis and enables deprotection for downstream functionalization .
Properties
Molecular Formula |
C14H17F3N2O3 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O3/c1-12(2,3)22-11(20)19-7-13(21,8-19)10-9(14(15,16)17)5-4-6-18-10/h4-6,21H,7-8H2,1-3H3 |
InChI Key |
UOEITXBWQSYZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Summary Table of Key Parameters for Intermediate Preparation
| Yield (%) | Reaction Conditions | Notes on Procedure |
|---|---|---|
| 87 | 0–20 °C, 3 h | Methyl magnesium bromide added portionwise to 1-Boc-3-azetidinone in THF; quench with NH4Cl |
| 84 | 0–20 °C, 19.75 h | Dropwise addition of MeMgBr in Et2O to 1-Boc-3-azetidinone; purified by RP HPLC |
| 78.3 | 0 °C, 1 h, inert atmosphere | Reaction in diethyl ether under N2, quenched on ice, extraction and drying |
| 99 | 0 °C, 1 h | Methylmagnesium chloride in THF; high yield, off-white solid obtained |
These procedures highlight the robustness of the Grignard addition to the azetidinone carbonyl to yield the hydroxy-substituted azetidine with tert-butyl protection.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Grignard addition | 1-Boc-3-azetidinone | MeMgBr or MeMgCl in THF, 0 °C to RT, quench NH4Cl | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate |
| 2 | Mitsunobu coupling / Nucleophilic substitution | tert-Butyl 3-hydroxyazetidine derivative and 3-(trifluoromethyl)pyridin-2-yl precursor | Mitsunobu conditions or Pd-catalyzed coupling | tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate |
| 3 | Boc deprotection | Boc-protected intermediate | TFA or HCl in methanol | Final compound (salt form) |
Analytical and Purity Considerations
- Final products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry.
- Purity is typically >95% as determined by HPLC.
- Yields for the final coupling steps vary but are optimized by controlling temperature and reaction time, often achieving moderate to good yields (40–80%).
Summary of Research Findings
- The Grignard addition to 1-Boc-3-azetidinone is a reliable and high-yielding method to prepare the hydroxyazetidine core.
- The electron-withdrawing trifluoromethyl substituent on the pyridine ring requires adjustments in coupling conditions, such as lower temperatures and shorter reaction times, to maintain yields and prevent side reactions.
- Deprotection of the Boc group is straightforward and typically performed under acidic conditions.
- The overall synthetic route is modular, allowing for variation in the pyridine substituent if needed for structure-activity relationship studies.
This detailed overview synthesizes data from multiple experimental reports and research articles, providing a professional and authoritative guide to the preparation methods of this compound.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Research
Recent studies have identified the compound as a potential inhibitor of polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a viable target for drug discovery. The compound's ability to inhibit the protein-protein interactions mediated by Plk1's polo-box domain suggests its utility in developing selective anticancer agents with reduced off-target effects .
| Compound | Target | Effect | Reference |
|---|---|---|---|
| tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | Polo-like kinase 1 | Inhibitor of protein-protein interactions |
Drug Development
The unique structural features of this compound allow for the exploration of its derivatives in drug development. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. Researchers are investigating modifications to optimize its pharmacokinetic properties, aiming to create more effective therapeutic agents .
Biochemical Assays
The compound has been utilized in various biochemical assays to study its interaction with biological targets. Its role as a scaffold for further derivatization is being explored, focusing on its potential to yield compounds with enhanced biological activity against specific targets related to cancer and other diseases .
Case Study 1: Inhibition of Plk1
In a recent study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on Plk1. The study demonstrated that certain derivatives exhibited significant inhibitory activity, leading to mitotic arrest in cancer cell lines while sparing normal cells, highlighting the compound's therapeutic potential .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications to the azetidine ring and the introduction of various substituents can significantly affect the biological activity of this compound. Researchers are focusing on optimizing these modifications to enhance selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes structurally related azetidine derivatives, highlighting substituent differences and key properties:
Biological Activity
tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate is a synthetic compound with the molecular formula C₁₄H₁₇F₃N₂O₃. It features a distinctive azetidine ring along with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 318.29 g/mol
- Structural Features :
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Trifluoromethyl Group : Enhances lipophilicity and may influence interaction with biological targets.
- Carboxylate Functional Group : Can participate in various biochemical reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent in various conditions.
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways, including:
- Histone Deacetylases (HDAC) : Implicated in cancer progression and neurodegenerative diseases.
- Carbonic Anhydrases (CA) : Involved in regulating pH and fluid balance.
- Receptor Interaction : It exhibits affinity for various receptors, which may contribute to its pharmacological effects:
- Protein-Tyrosine Phosphatase 1B (PTP1B) : Targeted for obesity and diabetes treatment.
- Chemokine Receptor Type 4 (CXCR4) : Involved in cancer metastasis and HIV infection.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity against:
- Human Colon Adenocarcinoma (HT-29)
- Human Lung Adenocarcinoma (A549)
The compound displayed an IC50 value of approximately against HT-29 cells, suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, indicating potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Lacks trifluoromethyl group; different bioactivity profile |
| Tert-butyl 4-hydroxy-piperidine-1-carboxylate | C₉H₁₅NO₃ | Piperidine ring instead of azetidine; different reactivity |
| Tert-butyl 4-(trifluoromethyl)phenol | C₉H₉F₃O | Aromatic system; used as an antifungal agent |
This table illustrates how the trifluoromethyl group significantly influences the biological activity and therapeutic potential of this compound.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate in laboratory settings?
- Methodological Answer: Based on GHS classifications, this compound poses risks of acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store in a cool, dry area away from ignition sources .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A multi-step synthesis is typical. First, the azetidine core is functionalized via nucleophilic substitution or ring-opening reactions. For example, tert-butyl groups are introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalysts like DMAP. Subsequent coupling with trifluoromethylpyridine derivatives may involve Suzuki-Miyaura cross-coupling or SNAr reactions under inert atmospheres .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as seen in analogous azetidine derivatives) resolves absolute configurations, while FT-IR confirms functional groups like hydroxyl and carbonyl .
Q. What are the storage recommendations to ensure compound stability?
- Methodological Answer: Store in amber glass vials under nitrogen at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, heat, or moisture, which may degrade the trifluoromethylpyridine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer: Optimize temperature (0–20°C for Boc protection), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., 10 mol% DMAP). Kinetic studies using HPLC can identify byproduct formation. For coupling steps, microwave-assisted synthesis may enhance reaction rates and purity .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, directing electrophilic substitutions to the 4-position. Computational DFT studies (e.g., using Gaussian) model frontier molecular orbitals to predict regioselectivity. Experimentally, substituent effects are validated via Hammett plots or competitive coupling experiments .
Q. What computational methods predict regioselectivity in functionalization reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored pathways. Molecular docking studies (AutoDock Vina) assess steric effects in azetidine-pyridine hybrids. PubChem’s canonical SMILES and InChIKey data enable cheminformatics tools (RDKit) for virtual reaction screening .
Q. How can byproducts from synthesis be systematically identified and mitigated?
- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS fragments detects trace impurities. Mechanistic studies (e.g., isotopic labeling) reveal pathways like Boc deprotection under acidic conditions. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
